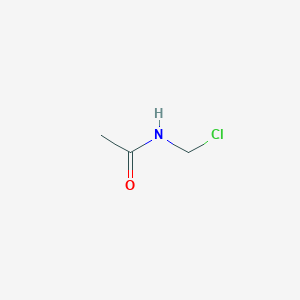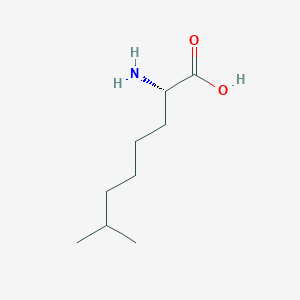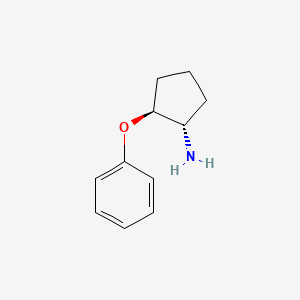
N-(chloromethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(chloromethyl)acetamide: is an organic compound with the molecular formula C3H6ClNO It is a derivative of acetamide where one of the hydrogen atoms on the nitrogen is replaced by a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(chloromethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of acetamide with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions, where formaldehyde acts as a source of the chloromethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of chloromethylation agents such as chloromethyl methyl ether in the presence of a catalyst can be employed to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(chloromethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium ethoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include this compound oxides.
Reduction: Products include N-methylacetamide.
Aplicaciones Científicas De Investigación
Chemistry: N-(chloromethyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other functionalized molecules.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential pharmacological activities. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of N-(chloromethyl)acetamide involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex structures.
Comparación Con Compuestos Similares
N-(2-chloroethyl)acetamide: Similar in structure but with an ethyl group instead of a methyl group.
N-(chloromethyl)benzamide: Similar in structure but with a benzene ring instead of a methyl group.
N-(chloromethyl)formamide: Similar in structure but with a formyl group instead of an acetyl group.
Uniqueness: N-(chloromethyl)acetamide is unique due to its specific reactivity profile. The presence of the chloromethyl group provides a versatile site for nucleophilic substitution, making it a valuable intermediate in organic synthesis. Its applications in various fields, including pharmaceuticals and agrochemicals, highlight its importance.
Propiedades
Fórmula molecular |
C3H6ClNO |
|---|---|
Peso molecular |
107.54 g/mol |
Nombre IUPAC |
N-(chloromethyl)acetamide |
InChI |
InChI=1S/C3H6ClNO/c1-3(6)5-2-4/h2H2,1H3,(H,5,6) |
Clave InChI |
OOUSUFKQKJONBC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12950841.png)
![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)




![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)

![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)

![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)

